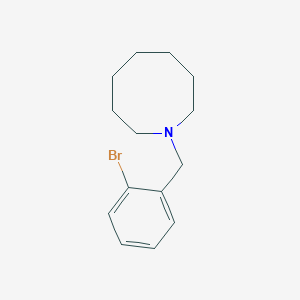

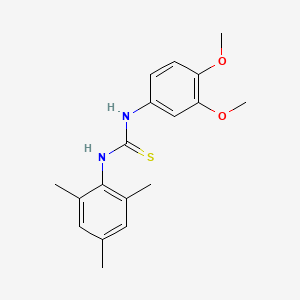

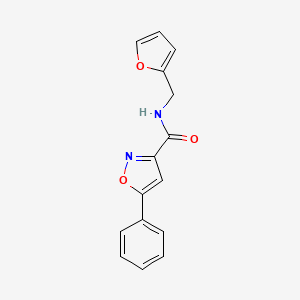

![molecular formula C20H22N2O3 B5850028 N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5850028.png)

N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as PD168077, is a potent and selective antagonist of the dopamine D4 receptor. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a competitive antagonist of the D4 receptor, inhibiting its activation by dopamine and other ligands. It has been shown to block the effects of dopamine on the D4 receptor in a dose-dependent manner, with a high degree of selectivity for this receptor subtype. The exact mechanism by which N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects on the D4 receptor is not fully understood, but it is thought to involve the disruption of receptor-ligand interactions and the modulation of intracellular signaling pathways.

Biochemical and Physiological Effects:

N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of dopamine-stimulated cAMP production, the modulation of ion channel activity, and the regulation of gene expression. It has also been shown to affect neurotransmitter release and synaptic plasticity in various brain regions, including the prefrontal cortex, striatum, and hippocampus.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a research tool is its high selectivity for the D4 receptor, which allows for the specific investigation of this receptor subtype in various experimental paradigms. N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is also relatively stable and easy to synthesize, making it a useful compound for large-scale studies. However, one limitation of N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its potential off-target effects, which may complicate the interpretation of experimental data.

Future Directions

There are many potential future directions for research on N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its applications in various neurological and psychiatric disorders. One area of interest is the investigation of the role of the D4 receptor in addiction and substance abuse, as well as the development of new pharmacological treatments for these conditions. Another area of interest is the study of the D4 receptor in schizophrenia and other psychotic disorders, where it may play a role in the regulation of cognitive and emotional processes. Overall, N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a promising research tool with many potential applications in the neurosciences and beyond.

Synthesis Methods

N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized by a multistep process involving the reaction of 1-(4-bromophenyl)piperidine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been used extensively as a research tool in the study of dopamine D4 receptor function. It has been shown to bind selectively to the D4 receptor with high affinity and to inhibit its activity in vitro and in vivo. N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been used to investigate the role of the D4 receptor in various physiological and pathological processes, including addiction, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name |

N-(4-piperidin-1-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c23-20(15-4-9-18-19(14-15)25-13-12-24-18)21-16-5-7-17(8-6-16)22-10-2-1-3-11-22/h4-9,14H,1-3,10-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWVQGSCQRYJRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid (4-piperidin-1-yl-phenyl)-amide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5849945.png)

![3-(2-furyl)-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5849961.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5850002.png)

![2-phenoxy-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5850018.png)

![N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5850024.png)